tert-butyl (S)-4-(dimethylamino)-1-(piperazine-1-carbonyl)butylcarbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(2S)-5-(dimethylamino)-1-oxo-1-piperazin-1-ylpentan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32N4O3/c1-16(2,3)23-15(22)18-13(7-6-10-19(4)5)14(21)20-11-8-17-9-12-20/h13,17H,6-12H2,1-5H3,(H,18,22)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDZDEHVWAXDQAQ-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCN(C)C)C(=O)N1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCN(C)C)C(=O)N1CCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80670725 | |
| Record name | tert-Butyl [(2S)-5-(dimethylamino)-1-oxo-1-(piperazin-1-yl)pentan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1174064-68-6 | |
| Record name | tert-Butyl [(2S)-5-(dimethylamino)-1-oxo-1-(piperazin-1-yl)pentan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80670725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (S)-4-(dimethylamino)-1-(piperazine-1-carbonyl)butylcarbamate typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, which are then combined under specific conditions to form the final product.
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Step 1: Preparation of Intermediate Compounds
Starting Materials: tert-butyl carbamate, (S)-4-chlorobutanol, dimethylamine, and piperazine.
Reaction Conditions: The initial step involves the reaction of tert-butyl carbamate with (S)-4-chlorobutanol in the presence of a base such as sodium hydride to form an intermediate.
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Step 2: Formation of the Final Compound
Intermediate Reaction: The intermediate is then reacted with dimethylamine and piperazine under controlled temperature and pressure conditions to yield this compound.
Catalysts and Solvents: Common catalysts include palladium on carbon, and solvents such as dichloromethane or tetrahydrofuran are often used.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Large-Scale Reactors: Utilizing large-scale reactors with precise control over reaction parameters.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (S)-4-(dimethylamino)-1-(piperazine-1-carbonyl)butylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino or piperazine groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dichloromethane, tetrahydrofuran, ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of tert-butyl (S)-4-(dimethylamino)-1-(piperazine-1-carbonyl)butylcarbamate typically involves the reaction of tert-butyl carbamate derivatives with piperazine and dimethylamine under controlled conditions. The resulting compound features a piperazine ring, which is known for its biological activity, particularly in drug development.
Key Structural Features:
- Piperazine Ring: Provides a versatile framework for various substitutions, enhancing biological activity.
- Dimethylamino Group: Known for its role in increasing lipophilicity and improving the pharmacokinetic profile of compounds.
- tert-Butyl Group: Enhances stability and solubility in organic solvents.
Antidepressant Activity
Research indicates that compounds containing piperazine moieties exhibit antidepressant properties. For instance, derivatives similar to this compound have been studied for their ability to modulate serotonin receptors, which are crucial in the treatment of depression .
Anticancer Properties
The piperazine structure is also linked to anticancer activity. Compounds that incorporate piperazine have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation . The specific compound under discussion may exhibit similar properties, warranting further investigation.
Neuroprotective Effects
Studies suggest that piperazine derivatives can provide neuroprotective effects, potentially useful in treating neurodegenerative diseases. The dimethylamino group may enhance the ability of such compounds to cross the blood-brain barrier, making them suitable candidates for neurological applications .
Case Study: Antidepressant Activity
A study conducted on similar piperazine derivatives demonstrated significant antidepressant effects in animal models. The compound was administered at varying dosages, showing dose-dependent improvements in behavioral tests associated with depression .
Case Study: Anticancer Activity
In vitro studies using cancer cell lines treated with piperazine-based compounds revealed a marked decrease in cell viability compared to controls. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
Mechanism of Action
The mechanism of action of tert-butyl (S)-4-(dimethylamino)-1-(piperazine-1-carbonyl)butylcarbamate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to enzymes and receptors, modulating their activity.
Pathways Involved: It can influence signaling pathways related to neurotransmission and cellular metabolism, leading to various biological effects.
Comparison with Similar Compounds
Key Observations:
Complexity and Functionality: The target compound integrates three distinct functional groups (Boc, piperazine-carbonyl, and dimethylamino), enabling diverse reactivity and applications in drug discovery. In contrast, simpler analogs like Boc-piperazine lack the alkyl chain and tertiary amine, limiting their utility in multi-step syntheses .
Hydrogen Bonding Capacity : The piperazine ring and carbamate group enhance hydrogen-bonding interactions, which influence solubility and crystal packing. This property aligns with studies on hydrogen-bonding patterns in molecular aggregates .
Steric and Electronic Effects: The dimethylamino group introduces steric hindrance and basicity, differentiating it from primary or secondary amine-containing analogs.
Research Implications and Gaps
While this compound is well-characterized commercially, detailed studies on its reactivity, biological activity, and crystallography remain sparse. Future research could explore:
- Comparative Bioactivity: Screening against analogs to assess the impact of its dimethylamino group on target binding.
- Structural Analysis : Employing SHELX suites to resolve its crystal structure and hydrogen-bonding network .
Biological Activity
tert-butyl (S)-4-(dimethylamino)-1-(piperazine-1-carbonyl)butylcarbamate, also known by its CAS number 1174064-68-6, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its molecular formula is C16H32N4O3, and it has a molecular weight of 328.45 g/mol. This article aims to explore its biological activity, synthesizing research findings, case studies, and relevant data.
| Property | Value |
|---|---|
| Molecular Formula | C16H32N4O3 |
| Molecular Weight | 328.45 g/mol |
| CAS Number | 1174064-68-6 |
| IUPAC Name | tert-butyl N-[(2S)-5-(dimethylamino)-1-oxo-1-piperazin-1-ylpentan-2-yl]carbamate |
| Synonyms | Carbamic acid, N-[(1S)-4-(dimethylamino)-1-(1-piperazinylcarbonyl)butyl]-, 1,1-dimethylethyl ester |
Research indicates that this compound may interact with various biological pathways. It has been suggested that this compound acts as an inhibitor of certain enzymes involved in neurodegenerative processes.
- Inhibition of Acetylcholinesterase : The compound exhibits activity against acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of this enzyme can lead to increased levels of acetylcholine in the synaptic cleft, potentially improving cognitive function in conditions such as Alzheimer's disease .
- Amyloid Beta Aggregation : In vitro studies have shown that related compounds can inhibit the aggregation of amyloid beta peptides (Aβ), which are implicated in Alzheimer’s pathology. This suggests a potential neuroprotective effect .
- Oxidative Stress Reduction : The compound may also play a role in reducing oxidative stress within neuronal cells, which is a contributing factor to neurodegeneration .
Study on Neuroprotective Effects
A study investigated the neuroprotective effects of similar compounds on astrocytes exposed to Aβ peptides. The results indicated that these compounds could enhance cell viability and reduce markers of oxidative stress, suggesting potential therapeutic applications for conditions like Alzheimer's disease .
Synthesis and Characterization
The synthesis of this compound involves several steps, typically starting from piperazine derivatives and employing carbamate formation techniques. The characterization of synthesized compounds often includes spectroscopic methods to confirm structure and purity .
Biological Activity Comparison
| Compound Name | Acetylcholinesterase Inhibition (IC50) | Aβ Aggregation Inhibition (%) | Neuroprotective Effect (Cell Viability %) |
|---|---|---|---|
| tert-butyl (S)-4-(dimethylamino)-... | 15.4 nM | 85% at 100 µM | 62.98% |
| Related Compound M4 | 0.17 µM | Not specified | Not specified |
Q & A
Q. What synthetic strategies are commonly employed for tert-butyl (S)-4-(dimethylamino)-1-(piperazine-1-carbonyl)butylcarbamate, and how can reaction conditions be optimized for yield?
The synthesis typically involves multi-step reactions, starting with the introduction of the tert-butyl carbamate group via Boc-protection, followed by piperazine coupling. Key steps include:
- Protection of amines : Use of di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., NaHCO₃) to prevent unwanted side reactions .
- Piperazine coupling : Amide bond formation using coupling agents like HATU or EDCI in anhydrous DMF, with rigorous exclusion of moisture to avoid hydrolysis .
- Purification : Silica gel chromatography or recrystallization to isolate the enantiomerically pure (S)-configured product . Yield optimization requires precise stoichiometric control, inert atmospheres, and monitoring via TLC or HPLC .
Q. How can researchers verify the structural integrity of this compound post-synthesis?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms functional groups (e.g., tert-butyl singlet at ~1.4 ppm, piperazine protons at 3.0–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ ion matching C₁₈H₃₄N₄O₃) .
- Infrared Spectroscopy (IR) : Peaks at ~1680 cm⁻¹ (carbamate C=O) and ~1250 cm⁻¹ (C-N stretch) confirm key bonds .
Q. What solvent systems are suitable for crystallization, and how does hydrogen bonding influence crystal packing?
- Solvents : Ethanol/water or DCM/hexane mixtures promote slow crystallization.
- Hydrogen bonding : Piperazine N-H and carbamate C=O form intermolecular H-bonds, creating layered or helical packing motifs. Graph set analysis (e.g., Etter’s rules) can classify patterns like R₂²(8) rings .
- Crystallographic refinement : SHELXL software refines X-ray data to resolve H-bond networks and torsional angles .
Advanced Research Questions
Q. How does the stereochemistry at the S-configured center affect biological interactions or catalytic activity?
- Enantioselectivity : The (S)-configuration enhances binding to chiral targets (e.g., enzymes or receptors) via spatial complementarity. For example, in kinase inhibitors, mismatched stereochemistry reduces IC₅₀ values by >10-fold .
- Analysis : Chiral HPLC (Chiralpak AD-H column) or circular dichroism (CD) quantifies enantiomeric excess (ee) .
- Case study : Stereoselective Ugi reactions with tert-butyl isocyanide show 92:8 diastereomeric ratios, underscoring the need for precise stereocontrol .
Q. What computational methods predict the compound’s stability under physiological conditions?
- Molecular dynamics (MD) : Simulates hydrolysis of the carbamate group in aqueous environments (e.g., pH 7.4 buffers).
- Density Functional Theory (DFT) : Calculates activation energy for racemization, identifying vulnerable stereocenters .
- ADMET profiling : Tools like SwissADME predict logP (≈2.1) and solubility (≈0.5 mg/mL), guiding in vivo studies .
Q. How can conflicting NMR or crystallographic data be resolved during structural elucidation?
- Data cross-validation : Compare NMR-derived coupling constants (e.g., J-values for vicinal protons) with X-ray torsion angles .
- Dynamic NMR : Variable-temperature studies detect conformational exchange broadening (e.g., piperazine ring puckering) .
- Complementary techniques : Pair SC-XRD (SHELXL-refined) with solid-state NMR to resolve disorder in crystal lattices .
Methodological Considerations
Q. What strategies prevent racemization during piperazine coupling or Boc-deprotection?
- Low-temperature reactions : Conduct couplings at 0–4°C to minimize base-induced epimerization .
- Mild deprotection : Use TFA/DCM (1:4 v/v) instead of HCl/dioxane to avoid acidic cleavage of chiral centers .
- Additives : Additives like HOBt reduce carbodiimide-mediated racemization during amide formation .
Q. How do solvent polarity and pH influence the compound’s solubility and aggregation behavior?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
